5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one
Description
5-[(4S)-4-Methyl-1,3-dioxan-2-yl]pentan-2-one is a chiral ketone featuring a 1,3-dioxane ring substituted with a methyl group at the 4S position and a pentan-2-one backbone.
Properties
CAS No. |
652986-54-4 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one |
InChI |
InChI=1S/C10H18O3/c1-8(11)4-3-5-10-12-7-6-9(2)13-10/h9-10H,3-7H2,1-2H3/t9-,10?/m0/s1 |
InChI Key |
HTCHGMMZTHOQGX-RGURZIINSA-N |
Isomeric SMILES |
C[C@H]1CCOC(O1)CCCC(=O)C |
Canonical SMILES |
CC1CCOC(O1)CCCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one typically involves the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. A common method employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of zirconium tetrachloride (ZrCl4) as a catalyst for acetalization under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and OsO4 in appropriate solvents.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The dioxane ring structure allows for specific binding interactions, which can modulate the activity of the target molecules .
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Substituents
Compounds with 1,3-dioxane or related heterocycles exhibit distinct physicochemical and synthetic profiles:
Key Observations :
Amino-Substituted Pentan-2-one Derivatives
Amine-functionalized analogs highlight the impact of substituents on reactivity and yield:
Key Observations :
- Amino-substituted derivatives often exhibit lower yields (e.g., 20% for diethylamino analog ) compared to ester-containing compounds (e.g., 92.7% for propyl 3-(sec-butylamino)propanoate ).
Physicochemical Property Comparison
Key Observations :
- The target compound’s oxygen-rich dioxane ring increases polarity compared to sulfur-containing analogs, impacting solubility and chromatographic behavior.
- Pyridine-substituted variants (e.g., ) introduce basic nitrogen, altering pH-dependent reactivity.
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